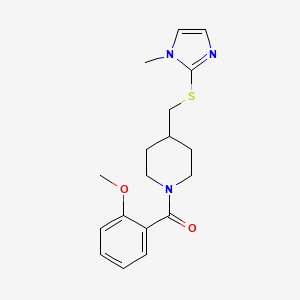

(2-methoxyphenyl)(4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidin-1-yl)methanone

Description

The compound (2-methoxyphenyl)(4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidin-1-yl)methanone is a structurally complex molecule featuring a piperidine core substituted with a thioether-linked 1-methylimidazole moiety and a 2-methoxyphenyl ketone group. Its synthesis typically involves multi-step reactions, including nucleophilic substitution and oxidation steps, as observed in analogous compounds (e.g., sulfinyl derivatives in ) .

Properties

IUPAC Name |

(2-methoxyphenyl)-[4-[(1-methylimidazol-2-yl)sulfanylmethyl]piperidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O2S/c1-20-12-9-19-18(20)24-13-14-7-10-21(11-8-14)17(22)15-5-3-4-6-16(15)23-2/h3-6,9,12,14H,7-8,10-11,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTLVJUYYKBXWGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1SCC2CCN(CC2)C(=O)C3=CC=CC=C3OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-methoxyphenyl)(4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidin-1-yl)methanone involves multiple steps:

Preparation of Intermediate Compounds: : This compound is typically synthesized by reacting 2-methoxyphenyl derivatives with piperidine and 1-methyl-1H-imidazole-2-thiol.

Formation of the Target Compound: : The final step involves the condensation of the intermediates under controlled conditions, such as a specific temperature and pH, often in the presence of catalysts or reagents that facilitate the reaction.

Industrial Production Methods: In industrial settings, the production may involve large-scale reactors and automated processes to ensure high yield and purity. This may include continuous monitoring of reaction conditions and purification steps, like chromatography or crystallization, to isolate the final product.

Chemical Reactions Analysis

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: : Reducing agents such as sodium borohydride or lithium aluminum hydride are frequently used.

Substitution: : Reagents like halogenating agents or nucleophiles can be used depending on the desired substitution.

Major Products Formed:

Chemistry

Synthetic Chemistry: : Used as a building block in the synthesis of complex organic molecules.

Catalysis: : Acts as a catalyst or catalyst precursor in certain organic reactions.

Biology

Biological Studies: : Used in research to study biological mechanisms and pathways.

Medicine

Pharmaceutical Development: : Potentially useful in the development of new pharmaceuticals, particularly in targeting specific biological pathways.

Industry

Material Science: : Applications in the development of new materials with specific properties.

Agriculture: : Could be used in the synthesis of agrochemicals.

Mechanism of Action

The mechanism by which (2-methoxyphenyl)(4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidin-1-yl)methanone exerts its effects involves interaction with molecular targets such as enzymes or receptors. The imidazole moiety often plays a key role in binding to these targets, influencing biochemical pathways and resulting in the desired biological or chemical effects.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Compounds

Biological Activity

The compound (2-methoxyphenyl)(4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidin-1-yl)methanone , with the CAS number 1428357-55-4 , has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 345.5 g/mol . The structure features a methoxyphenyl group, a piperidine ring, and an imidazole moiety linked through a thioether bond, which may contribute to its biological activity.

1. Antitumor Activity

Recent studies have indicated that compounds with similar structural features exhibit significant antitumor activities. For instance, derivatives containing piperidine and imidazole rings have been shown to inhibit the proliferation of various cancer cell lines. A study on thiazolidinone derivatives reported their potential in treating gliomas, suggesting that similar compounds could be effective against aggressive tumors like glioblastoma due to their ability to penetrate the blood-brain barrier and target tumor cells effectively .

2. Antimicrobial Properties

Compounds with piperidine and imidazole structures have also demonstrated antimicrobial properties. In vitro studies have highlighted the efficacy of certain derivatives against both Gram-positive and Gram-negative bacteria, as well as fungi. For example, modifications on the piperidine ring have been associated with enhanced antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating potent effects .

3. Anti-inflammatory Effects

The presence of thioether groups in related compounds has been linked to anti-inflammatory properties. These compounds can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .

The mechanisms underlying the biological activities of this compound are likely multifaceted:

- Targeting Enzymes : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation and survival.

- Modulation of Signaling Pathways : The interaction with various signaling pathways, including those involved in inflammation and apoptosis, may contribute to their therapeutic effects.

- Cell Membrane Interaction : The lipophilicity of the compound may facilitate its interaction with cell membranes, enhancing cellular uptake and bioactivity.

Case Studies

Several case studies have explored the biological effects of related compounds:

- In Vitro Studies : Research on thiazolidinone-loaded polymeric nanocapsules demonstrated significant antiglioma activity, suggesting that targeted delivery systems can enhance the efficacy of such compounds against brain tumors .

- Antimicrobial Testing : A study evaluating piperidine derivatives showed promising antibacterial activity against multiple strains, reinforcing the potential for developing new antimicrobial agents based on this scaffold .

Summary Table of Biological Activities

Scientific Research Applications

Inhibition of Enzymatic Activity

Research indicates that compounds similar to (2-methoxyphenyl)(4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidin-1-yl)methanone can inhibit specific enzymes such as 11β-hydroxysteroid dehydrogenase type 1. This inhibition is significant for treating metabolic disorders including type 2 diabetes and obesity, which are associated with insulin resistance and cardiovascular diseases .

Central Nervous System Disorders

The compound has potential applications in treating central nervous system (CNS) disorders. Studies have shown that derivatives of this compound may exhibit neuroprotective effects, potentially aiding in conditions such as mild cognitive impairment and Alzheimer's disease . The structure's ability to interact with neurotransmitter systems makes it a candidate for further exploration in neuropharmacology.

Antimicrobial Activity

Preliminary studies suggest that derivatives of the compound may possess antimicrobial properties. The presence of thioether and piperidine moieties can enhance the biological activity against various bacterial strains, indicating potential for development into antimicrobial agents .

Pain Management

Research has explored the analgesic properties of compounds related to this structure. The piperidine ring is often associated with pain relief mechanisms, making it a viable candidate for developing new analgesics targeting neuropathic pain pathways .

Case Study 1: Metabolic Syndrome Treatment

A study published in a peer-reviewed journal detailed the synthesis of several derivatives of this compound). These derivatives were tested for their ability to inhibit 11β-hydroxysteroid dehydrogenase type 1, demonstrating effectiveness in reducing blood glucose levels in diabetic models. The findings suggest that modifications to the compound's structure can enhance its therapeutic efficacy against metabolic syndrome-related disorders .

Case Study 2: Neuroprotective Effects

Another study investigated the neuroprotective effects of related compounds on neuronal cell lines exposed to oxidative stress. Results indicated that certain modifications to the imidazole and piperidine components improved cell viability and reduced markers of oxidative damage, highlighting their potential application in treating neurodegenerative diseases .

Case Study 3: Antimicrobial Efficacy

In vitro studies assessed the antimicrobial activity of synthesized derivatives against common pathogens. The results showed varying degrees of effectiveness, with some compounds exhibiting significant inhibition zones compared to standard antibiotics, suggesting their potential as new antimicrobial agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.